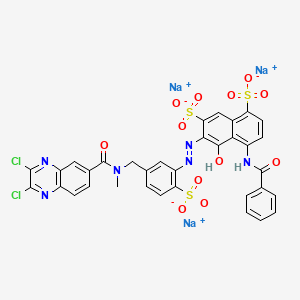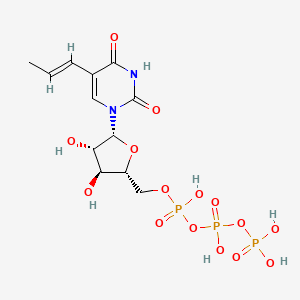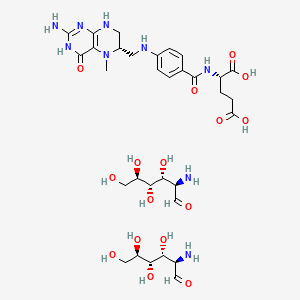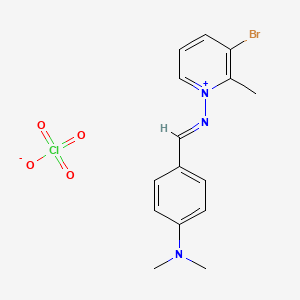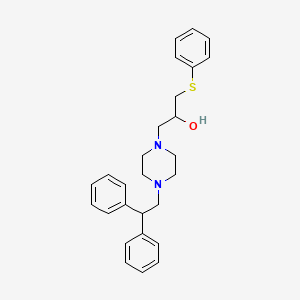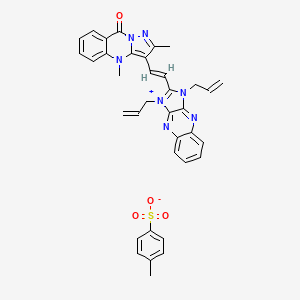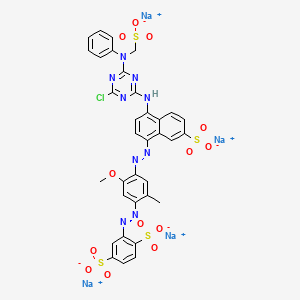
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and sulfonate groups, which contribute to its solubility in water and its ability to bind to various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The presence of sulfonate groups is introduced through sulfonation reactions, which enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product. The final product is then purified through crystallization or filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical assays and experiments.
Biology: Employed in staining techniques for microscopy and other biological studies.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate involves its ability to bind to various substrates through ionic and covalent interactions. The sulfonate groups enhance its solubility in water, allowing it to penetrate and bind to different materials. The azo bonds contribute to its vibrant color properties, making it an effective dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct color properties and solubility characteristics. The presence of multiple sulfonate groups and azo bonds makes it highly effective as a dye and useful in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
29779-15-5 |
|---|---|
Molekularformel |
C34H24ClN9Na4O13S4 |
Molekulargewicht |
1022.3 g/mol |
IUPAC-Name |
tetrasodium;2-[[4-[[4-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C34H28ClN9O13S4.4Na/c1-19-14-28(30(57-2)17-27(19)41-43-29-16-22(60(51,52)53)9-13-31(29)61(54,55)56)42-40-26-12-11-25(23-10-8-21(15-24(23)26)59(48,49)50)36-33-37-32(35)38-34(39-33)44(18-58(45,46)47)20-6-4-3-5-7-20;;;;/h3-17H,18H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,36,37,38,39);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
GYJVNJFBOLPDEO-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC3=C4C=C(C=CC4=C(C=C3)NC5=NC(=NC(=N5)Cl)N(CS(=O)(=O)[O-])C6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




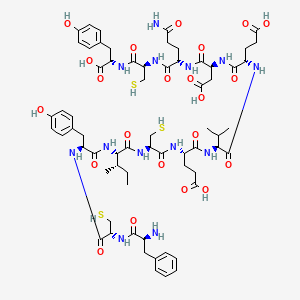

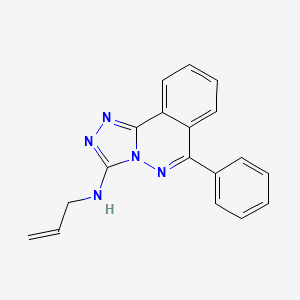
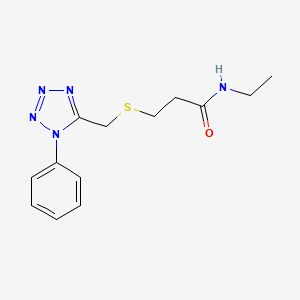

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
